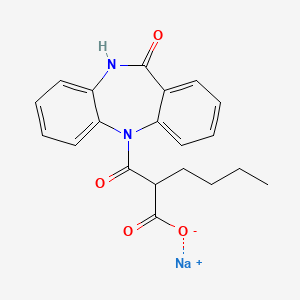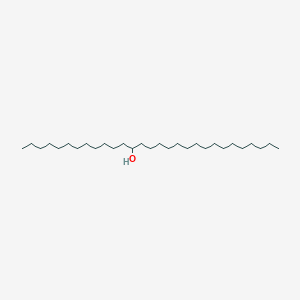
Nonacosan-13-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonacosan-13-ol is a long-chain fatty alcohol belonging to the class of secondary alcohols. It is characterized by its 29-carbon aliphatic chain with a hydroxyl group attached to the 13th carbon atom. This compound is practically insoluble in water and is known for its presence in various plant cuticular waxes .
准备方法
Synthetic Routes and Reaction Conditions: Nonacosan-13-ol can be synthesized through the reduction of nonacosan-13-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant cuticular waxes. The waxes are first extracted using organic solvents like chloroform or hexane. The extracted wax is then subjected to chromatographic techniques to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form nonacosan-13-one using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced back to its corresponding alkane, nonacosane, using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: SOCl2 or phosphorus tribromide (PBr3) in the presence of a base.
Major Products:
Oxidation: Nonacosan-13-one.
Reduction: Nonacosane.
Substitution: Nonacosan-13-chloride or nonacosan-13-bromide
科学研究应用
Nonacosan-13-ol has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the properties and behavior of long-chain fatty alcohols.
Biology: this compound is studied for its role in plant cuticular waxes, which are crucial for reducing water loss and protecting plants from environmental stress.
Medicine: Research is ongoing to explore its potential as a biomarker for certain plant-based diets and its role in human metabolism.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties
作用机制
Nonacosan-13-ol exerts its effects primarily through its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, thereby altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
相似化合物的比较
Nonacosan-13-ol can be compared with other long-chain secondary alcohols such as:
Nonacosan-10-ol: Similar in structure but with the hydroxyl group on the 10th carbon. It is also found in plant cuticular waxes and has similar properties.
Hentriacontan-16-ol: A 31-carbon chain alcohol with the hydroxyl group on the 16th carbon. It is less common but shares similar applications in research and industry.
Heptacosan-14-ol: A 27-carbon chain alcohol with the hydroxyl group on the 14th carbon.
This compound is unique due to its specific position of the hydroxyl group, which influences its physical and chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
31849-23-7 |
|---|---|
分子式 |
C29H60O |
分子量 |
424.8 g/mol |
IUPAC 名称 |
nonacosan-13-ol |
InChI |
InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-29(30)27-25-23-21-19-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI 键 |
WBSLSSVZLBCUIY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


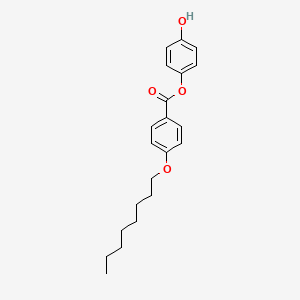
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
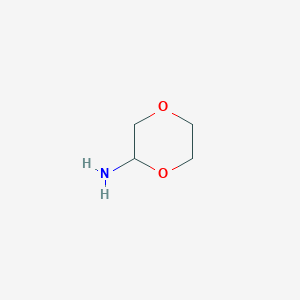
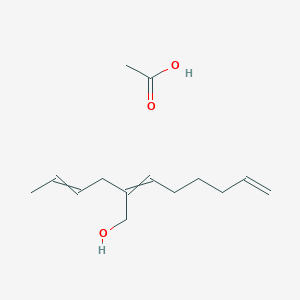
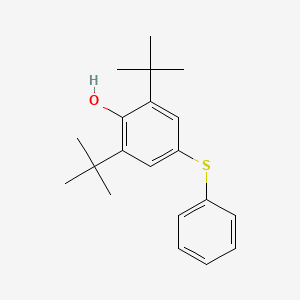

![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)
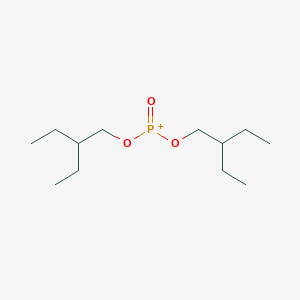
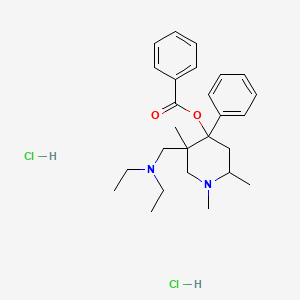
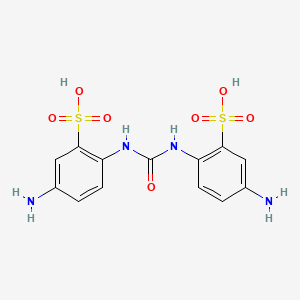

![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
